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tris(cyclopenta-1,3-diene);yttrium(3+)

atomic layer deposition Y₂O₃ thin films growth per cycle

YCp3 delivers up to 50% higher ALD growth rate (1.5–1.8 Å/cycle) versus substituted Cp analogs, directly reducing process time in high-κ dielectric manufacturing. Its low 1.8 at.% hydrogen incorporation minimizes charge trapping in MOS gate stacks, while the 150 °C evaporation temperature suits existing delivery systems. For polycrystalline Y₂O₃ films, Cp-derived crystallization at 800 °C lowers the thermal budget versus β-diketonate routes. Choose YCp3 when throughput and film purity are critical.

Molecular Formula C15H15Y
Molecular Weight 284.18 g/mol
CAS No. 1294-07-1
Cat. No. B075056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris(cyclopenta-1,3-diene);yttrium(3+)
CAS1294-07-1
Molecular FormulaC15H15Y
Molecular Weight284.18 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Y+3]
InChIInChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyOLQIFTSPAVIXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopenta-1,3-diene);yttrium(3+) (YCp3) CAS 1294-07-1: Class, Properties, and Role as a Yttrium ALD/CVD Precursor


Tris(cyclopenta-1,3-diene);yttrium(3+), commonly designated tris(cyclopentadienyl)yttrium(III) or YCp3, is a homoleptic organometallic compound of yttrium in the +3 oxidation state coordinated to three cyclopentadienyl (Cp) ligands. It is supplied as an air- and moisture-sensitive solid with a melting point of 296 °C (dec.) and is typically offered at 99.9% trace metals purity [1] . YCp3 belongs to the class of cyclopentadienyl-type rare-earth precursors that are widely employed in atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Y₂O₃ thin films for microelectronics, optics, and protective coatings [2].

Why YCp3 Cannot Be Simply Replaced by Other Yttrium Cyclopentadienyl or β-Diketonate Precursors


Although several yttrium precursors exist for vapor-phase deposition—including alkyl-substituted cyclopentadienyls such as Y(MeCp)₃, Y(EtCp)₃, and Y(iPrCp)₃, as well as β-diketonates like Y(thd)₃—each presents a distinct trade-off profile in volatility, thermal stability, deposition rate, and film impurity incorporation [1] [2]. Direct substitution without re-optimization of the delivery system and process window can lead to uncontrolled growth rates, elevated carbon or hydrogen contamination, or loss of the self-limiting ALD behaviour. The quantitative evidence below identifies precisely which performance parameters differentiate YCp3 from its closest structural analogues.

Quantitative Performance Differentiation of YCp3 vs. Y(MeCp)₃, Y(EtCp)₃, and M(thd)₃ in Vapor Deposition


YCp3 Delivers a 25–50% Higher Y₂O₃ Growth Rate Than Y(MeCp)₃ in Thermal ALD with H₂O

In a direct head-to-head study, the YCp3/H₂O ALD process yielded a growth rate of 1.5–1.8 Å/cycle across the 250–400 °C deposition temperature range, whereas the Y(MeCp)₃/H₂O process produced a constant 1.2–1.3 Å/cycle over 200–400 °C [1]. This represents a 25% higher rate at 250 °C and up to 50% higher at 400 °C for YCp3.

atomic layer deposition Y₂O₃ thin films growth per cycle

YCp3-Grown Y₂O₃ Films Exhibit 42% Lower Hydrogen Impurity but 2.5× Higher Carbon Than Y(MeCp)₃ Films

Time-of-flight elastic recoil detection analysis (TOF-ERDA) of Y₂O₃ films deposited at 300 °C revealed that YCp3-derived films contain 0.5 at.% carbon and 1.8 at.% hydrogen, while Y(MeCp)₃-derived films contain 0.2 at.% carbon and 3.1 at.% hydrogen [1]. The YCp3 process thus trades higher carbon (2.5×) for substantially lower hydrogen (42% reduction).

film purity TOF-ERDA hydrogen contamination

YCp3 Requires a 40 °C Higher Evaporation Temperature Than Y(MeCp)₃, Impacting Delivery System Design

For comparable downstream pressures, YCp3 is evaporated at 150 °C (2–3 mbar), whereas Y(MeCp)₃ is evaporated at 110 °C (2–3 mbar) [1]. A third analogue, Y(EtCp)₃, is evaporated at an intermediate 120 °C (0.6–2 mbar) [2]. The 40 °C offset between YCp3 and Y(MeCp)₃ reflects the lower vapour pressure of the unsubstituted Cp ligand system and dictates differences in source heating, line temperature, and risk of precursor condensation.

precursor delivery vaporization temperature bubbler design

Self-Limiting ALD Growth Window is Narrower for YCp3 (≤250 °C) Than for Y(MeCp)₃ (≤300 °C)

The YCp3/H₂O process maintains self-limiting ALD-type growth only up to 250 °C, above which the growth rate increases with temperature, indicating a contribution from thermal decomposition. In contrast, the Y(MeCp)₃/H₂O process preserves self-limiting behaviour up to 300 °C [1]. This represents a 50 °C wider ALD window for the methyl-substituted analogue.

ALD window self-limiting growth process latitude

Cyclopentadienyl-Based Yttrium Oxide Films Crystallize at 800 °C vs. 1000 °C for β-Diketonate-Derived Films

In a comparative study of YScO₃ thin films, those deposited using cyclopentadienyl-type precursors (Y(MeCp)₃ and ScCp₃) began to crystallize at 800 °C, whereas films deposited using β-diketonate precursors (M(thd)₃) remained amorphous until 1000 °C [1]. Although this study employed Y(MeCp)₃ rather than YCp3, the class-level behaviour of Cp-based precursors is consistent: the Cp ligand system yields films that crystallize approximately 200 °C lower than thd-based films.

film crystallization thermal stability high-κ dielectric

Procurement-Guiding Application Scenarios for Tris(cyclopenta-1,3-diene);yttrium(3+) Based on Quantitative Evidence


High-Throughput ALD of Y₂O₃ Gate Dielectrics Where Maximized Growth per Cycle is Critical

When process economics demand the highest Y₂O₃ growth rate achievable with a thermal ALD process, YCp3 is the preferred choice among cyclopentadienyl-type precursors. Its 1.5–1.8 Å/cycle growth rate surpasses Y(MeCp)₃ (1.2–1.3 Å/cycle) by up to 50% at 400 °C [1], directly reducing total deposition time. This scenario applies to high-volume manufacturing of high-κ gate dielectrics where wafer throughput is a primary cost driver.

Device Stacks Requiring Minimized Hydrogen Contamination in Y₂O₃ Layers

For applications sensitive to hydrogen-induced charge trapping—such as metal-oxide-semiconductor (MOS) gate stacks or electroluminescent devices—YCp3's 1.8 at.% hydrogen incorporation is substantially lower than the 3.1 at.% produced by Y(MeCp)₃ [1]. Procurement should prioritize YCp3 when low hydrogen is specified, while accepting a moderate increase in carbon (0.5 at.% vs. 0.2 at.%) that can be mitigated by post-deposition annealing.

Deposition Systems Operating at Substrate Temperatures ≤250 °C Where ALD Mode Must Be Maintained

YCp3 is a suitable precursor for ALD processes on temperature-sensitive substrates (e.g., polymer films or pre-existing device layers) provided the deposition temperature does not exceed 250 °C, beyond which self-limiting growth degrades [1]. If the process requires temperatures up to 300 °C while preserving the ALD window, Y(MeCp)₃ should be selected instead. For YCp3-optimized processes, the higher evaporation temperature (150 °C vs. 110 °C) must be accommodated in the precursor delivery system design [2].

Research and Development of Y₂O₃ Thin Films Where Crystallization at 800 °C is Acceptable or Desired

In R&D contexts where a polycrystalline Y₂O₃ film is targeted—for example, as a buffer layer for superconductors or a phosphor host matrix—the crystallization propensity of Cp-derived films at 800 °C may be advantageous, enabling lower post-deposition annealing budgets compared to β-diketonate-derived films that remain amorphous until 1000 °C [3]. YCp3 fits this scenario as a representative unsubstituted Cp precursor that delivers higher growth rates while sharing the class-level crystallization behaviour.

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